molecular formula C15H26ClNO2 B13950527 tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13950527
M. Wt: 287.82 g/mol
InChI Key: SAQNOSYXJORJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

The synthesis of tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the chloromethyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining cost-effectiveness and environmental considerations .

Chemical Reactions Analysis

tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects .

Comparison with Similar Compounds

tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:

  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
  • tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
  • tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

These compounds share similar spirocyclic frameworks but differ in their functional groups and substituents, which can lead to variations in their chemical reactivity and applications. The presence of the chloromethyl group in this compound imparts unique reactivity, making it distinct from its analogs .

Properties

Molecular Formula

C15H26ClNO2

Molecular Weight

287.82 g/mol

IUPAC Name

tert-butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C15H26ClNO2/c1-14(2,3)19-13(18)17-9-8-15(11-17)6-4-12(10-16)5-7-15/h12H,4-11H2,1-3H3

InChI Key

SAQNOSYXJORJQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CCl

Origin of Product

United States

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